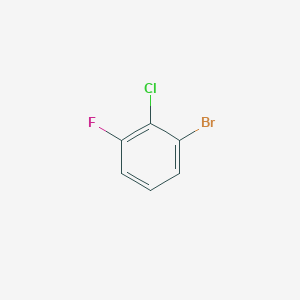

1-Bromo-2-chloro-3-fluorobenzene

描述

Significance of Halogenated Arenes in Contemporary Chemical Research

Halogenated arenes, or aryl halides, are organic compounds where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen. tcichemicals.com These compounds are of paramount importance in numerous areas of chemical science. The inclusion of halogen atoms—fluorine, chlorine, bromine, or iodine—can significantly alter a molecule's physical, chemical, and biological properties. tcichemicals.comfishersci.ca This has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, polymers, dyes, and flame retardants. tcichemicals.comfluoromart.com

In medicinal chemistry, adding halogens to a drug candidate can enhance its metabolic stability, membrane permeability, and binding affinity to its target, thereby improving its therapeutic potential. tcichemicals.comscbt.com Furthermore, the carbon-halogen bond serves as a versatile functional handle in organic synthesis. Organobromides and organoiodides, in particular, are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Grignard, Suzuki, and Buchwald-Hartwig cross-coupling. fluoromart.com This reactivity makes halogenated arenes indispensable building blocks for constructing more complex molecular architectures. fluoromart.com

Academic Rationale for Investigating 1-Bromo-2-chloro-3-fluorobenzene

The specific academic interest in this compound stems from its status as a polyhalogenated aromatic compound with a distinct and synthetically useful substitution pattern. As a polyhalo-substituted benzene (B151609), it serves as a valuable building block in organic synthesis. sigmaaldrich.com The presence of three different halogen atoms (bromine, chlorine, and fluorine) at defined positions on the benzene ring offers chemists a platform for selective, stepwise chemical modifications.

The differential reactivity of the carbon-halogen bonds is a key aspect of its utility. The C-Br bond is typically the most reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions, followed by the C-Cl bond, while the C-F bond is generally the most inert. This reactivity hierarchy allows for regioselective functionalization, where different parts of the molecule can be altered in a controlled sequence. This makes this compound a versatile precursor for the synthesis of complex, highly substituted aromatic compounds, particularly in the creation of novel fluorinated building blocks for agrochemicals and pharmaceuticals. sigmaaldrich.com The commercial availability of this compound from various chemical suppliers underscores its utility and demand within the research community. oakwoodchemical.comspectrabase.comdocbrown.info

Overview of Research Trajectories for Polyhalogenated Benzenes

Research involving polyhalogenated benzenes and the broader class of polyhalogenated aromatic hydrocarbons (PAHs) generally follows two major trajectories. The first path focuses on harnessing their synthetic utility. fluoromart.com This research involves developing new methods for their preparation and using them as intermediates to build complex molecules for applications in medicine, materials science, and agriculture. tcichemicals.comnih.gov

The second major research trajectory investigates their environmental fate and toxicological impact. nih.gov Many polyhalogenated aromatic compounds are persistent organic pollutants (POPs) that resist degradation in the environment. nih.gov Compounds such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzodioxins (PCDDs) are known for their persistence and toxicity. nih.gov Consequently, significant research efforts are directed at understanding the distribution, transport, and bioaccumulation of these substances. This includes studying their potential carcinogenic properties and other adverse health effects, which are often mediated by their interaction with biological systems like the aryl hydrocarbon receptor (AhR). nih.gov This environmental research is crucial for developing strategies to mitigate their release and protect both ecosystem and human health.

Research Data for this compound

Chemical and Physical Properties

The following table summarizes the key identifiers and computed physical properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 883499-24-9 | oakwoodchemical.com |

| Molecular Formula | C₆H₃BrClF | oakwoodchemical.com |

| Molecular Weight | 209.44 g/mol | |

| Appearance | White or Colorless Solid | tcichemicals.com |

| Density | 1.7±0.1 g/cm³ | sigmaaldrich.com |

| Boiling Point | 197.9±20.0 °C at 760 mmHg | sigmaaldrich.com |

| Melting Point | 29 °C | tcichemicals.com |

| InChI Key | GTIWFNAUYPVPAT-UHFFFAOYSA-N | spectrabase.com |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)F |

Spectroscopic Data Summary

While direct spectra are not provided here, experimental spectroscopic data are available in public databases such as the Spectral Database for Organic Compounds (SDBS) under entry number 52140. tcichemicals.com The expected characteristics are outlined below.

| Technique | Expected Features |

| Mass Spectrometry | The mass spectrum is expected to show a complex molecular ion region due to the isotopic abundances of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a pattern of peaks at M, M+2, and M+4, with the most intense peak corresponding to the [C₆H₃⁷⁹Br³⁵Cl F]⁺ ion (m/z ≈ 208). The relative intensities of the isotopic peaks provide a definitive signature for the presence of one bromine and one chlorine atom. nih.gov |

| ¹H NMR | The proton NMR spectrum would display signals corresponding to the three aromatic hydrogens. The chemical shifts and coupling constants would be influenced by the through-bond and through-space effects of the three different adjacent halogen atoms, resulting in complex splitting patterns. |

| ¹³C NMR | The carbon NMR spectrum would show six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens would exhibit characteristic chemical shifts and C-F coupling would be observed for the carbon attached to fluorine. |

| Infrared (IR) Spectroscopy | The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and C-H out-of-plane bending. Strong absorption bands corresponding to the C-F, C-Cl, and C-Br stretching vibrations would also be present in the fingerprint region. |

An exploration of the synthetic pathways to this compound reveals a variety of chemical strategies. The methodologies for introducing three distinct halogen atoms onto a single benzene ring highlight classical and modern techniques in organic chemistry, from sequential additions to sophisticated catalytic systems.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIWFNAUYPVPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395767 | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883499-24-9 | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 2 Chloro 3 Fluorobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental process for the functionalization of aromatic rings. byjus.commasterorganicchemistry.com In the case of 1-bromo-2-chloro-3-fluorobenzene, the existing halogen substituents profoundly influence the course of these reactions.

Regioselectivity and Directing Effects of Multiple Halogen Substituents

All halogen substituents are deactivating yet ortho-, para-directing towards incoming electrophiles. This is a consequence of the balance between their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+R). studymind.co.uk The inductive effect withdraws electron density from the ring, making it less nucleophilic and thus less reactive than benzene (B151609) itself. The resonance effect, which involves the donation of a lone pair of electrons from the halogen to the aromatic π-system, increases the electron density at the ortho and para positions relative to the meta position.

In this compound, the three halogens exert a combined influence on the regioselectivity of electrophilic substitution. The directing effects of the individual halogens are as follows:

Fluorine (at C3): Directs incoming electrophiles to the C4 (ortho) and C6 (para) positions.

Chlorine (at C2): Directs incoming electrophiles to the C1 (ortho, already substituted), C3 (ortho, already substituted), and C5 (para) positions.

Bromine (at C1): Directs incoming electrophiles to the C2 (ortho, already substituted), C6 (ortho), and C4 (para) positions.

Considering these factors, the most likely positions for electrophilic attack are C4 and C6, as they are ortho or para to the least deactivating fluorine atom and also receive directing influence from the bromine atom. The C5 position is only directed by the chlorine atom and is meta to both fluorine and bromine, making it less favorable. Steric hindrance from the adjacent bulky bromine and chlorine atoms might disfavor substitution at the C4 position to some extent, potentially making the C6 position the most favored site for many electrophilic substitution reactions.

Investigation of Benzenonium Ion Intermediates

The mechanism of electrophilic aromatic substitution proceeds through a positively charged intermediate known as a benzenonium ion or arenium ion. byjus.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. The halogen substituents can stabilize the positive charge of the benzenonium ion through resonance, particularly when the electrophile attacks at the ortho or para positions relative to the halogen.

For this compound, attack at the C4 or C6 positions would lead to benzenonium ions where the positive charge can be delocalized onto the carbon atoms bearing the halogen substituents. This allows for resonance stabilization by the lone pairs of the halogens, which helps to offset their deactivating inductive effects. Computational studies on polysubstituted benzenes are often employed to predict the relative stabilities of benzenonium ion intermediates and thus the most likely products of electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of three electron-withdrawing halogens in this compound makes it a potential substrate for such reactions.

Halogen Mobility and Leaving Group Characteristics in Complex Systems

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor. For aryl halides, the typical leaving group ability is often the reverse of that seen in aliphatic SN2 reactions, with fluoride (B91410) being a better leaving group than chloride or bromide in many cases. libretexts.org This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, and the bond to the leaving group is not significantly broken in this step. The high electronegativity of fluorine helps to stabilize the transition state leading to the Meisenheimer complex.

In this compound, there are two potential leaving groups: bromide at C1 and chloride at C2. The relative mobility of these halogens will depend on a combination of factors, including the strength of the carbon-halogen bond and the stability of the resulting intermediate. Generally, the C-Br bond is weaker than the C-Cl bond, which would favor bromide as the leaving group. However, the position of the halogen relative to the other electron-withdrawing groups also plays a crucial role. Nucleophilic attack at C1 (displacing bromide) would be influenced by the ortho-chloro and meta-fluoro substituents, while attack at C2 (displacing chloride) would be influenced by the ortho-bromo and ortho-fluoro substituents. The cumulative electron-withdrawing effect of the other halogens will activate the ring towards nucleophilic attack. numberanalytics.com

Impact of Electron-Withdrawing Halogens on Aromatic Nucleophilic Substitution

The three halogen atoms in this compound collectively exert a strong electron-withdrawing inductive effect, which is essential for activating the aromatic ring towards nucleophilic attack. wikipedia.org This effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the benzene ring, making it more susceptible to attack by a nucleophile. libretexts.org The formation of the Meisenheimer complex, the key intermediate in the SNAr mechanism, is facilitated by the ability of the electron-withdrawing substituents to stabilize the resulting negative charge.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org Aryl halides are common substrates in these reactions, and the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. This trend is based on the bond dissociation energies, with the weaker C-I bond being the most reactive in the oxidative addition step of the catalytic cycle.

Table 1: Predicted Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Chloro-3-fluoro-1,1'-biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | (2-Chloro-3-fluorophenyl)alkyne derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1-(2-Chloro-3-fluorophenyl)alkene derivative |

This table is based on the general reactivity of aryl bromides in the respective cross-coupling reactions. Specific reaction conditions would need to be optimized for this compound.

The selective reactivity of the C-Br bond in cross-coupling reactions makes this compound a potentially useful building block in organic synthesis, allowing for the introduction of an aryl, alkynyl, or vinyl group at the C1 position, while retaining the chloro and fluoro substituents for subsequent transformations.

Buchwald-Hartwig Amination and Analogous Methodologies

The Buchwald-Hartwig amination stands as a pivotal method for the formation of carbon-nitrogen bonds, utilizing a palladium-catalyzed cross-coupling of amines with aryl halides. wikipedia.org For a substrate such as this compound, the reaction is anticipated to proceed with high selectivity at the carbon-bromine bond, which is generally more reactive than the carbon-chlorine bond in palladium-catalyzed processes. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.orgcmu.edu

The catalytic cycle of the Buchwald-Hartwig amination initiates with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide (this compound) to the Pd(0) complex. The subsequent steps involve the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

A variety of phosphine (B1218219) ligands have been developed to enhance the efficiency of this reaction. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups, are particularly effective. wikipedia.org For the amination of this compound, a suitable catalytic system would likely involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, paired with a bulky phosphine ligand. The choice of base is also critical, with common options including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃), depending on the amine and the desired reaction conditions. nih.gov

Below is an interactive data table summarizing plausible reaction conditions for the Buchwald-Hartwig amination of this compound with a representative amine, such as morpholine.

Interactive Data Table: Plausible Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precatalyst. |

| Ligand | XPhos | A bulky, electron-rich phosphine ligand known to be effective for coupling aryl chlorides and bromides. nih.gov |

| Base | NaOtBu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. |

| Solvent | Toluene | A non-polar aprotic solvent suitable for this type of coupling reaction. |

| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate. cmu.edu |

| Amine | Morpholine | A common secondary cyclic amine used in C-N coupling reactions. |

Other Metal-Catalyzed Coupling Pathways (e.g., Grignard Reagent Formation and Subsequent Reactions)

The presence of multiple halogen substituents on the benzene ring of this compound opens up other metal-catalyzed coupling pathways beyond C-N bond formation. A significant reaction pathway involves the formation of a Grignard reagent. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine and carbon-fluorine bonds, the reaction with magnesium metal is expected to selectively form the Grignard reagent at the bromine-substituted position. masterorganicchemistry.comwvu.edu

The formation of the Grignard reagent from an aryl halide like this compound involves the insertion of magnesium into the carbon-bromine bond in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This process converts the electrophilic carbon of the aryl halide into a nucleophilic carbon in the organomagnesium compound. wvu.edu

A particularly interesting subsequent reaction of the Grignard reagent derived from this compound is the formation of a benzyne (B1209423) intermediate. The Grignard reagent, being a strong nucleophile and base, can facilitate the elimination of the adjacent fluorine atom, leading to the formation of 3-chloro-4-fluorobenzyne. stackexchange.commasterorganicchemistry.com This highly reactive intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions. For instance, in the presence of a diene like furan, a Diels-Alder reaction can occur. stackexchange.comresearchgate.net

The following interactive data table outlines plausible conditions for the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile.

Interactive Data Table: Plausible Conditions for Grignard Reagent Formation and Subsequent Reaction

| Step | Parameter | Condition | Rationale |

| Grignard Formation | Metal | Magnesium turnings | Standard metal for Grignard reagent synthesis. wikipedia.org |

| Solvent | Anhydrous THF | A common ether solvent that stabilizes the Grignard reagent. wikipedia.org | |

| Initiator | A small crystal of iodine or 1,2-dibromoethane | To activate the magnesium surface and initiate the reaction. wvu.edu | |

| Subsequent Reaction | Electrophile | Carbon dioxide (CO₂) | To form a carboxylic acid upon acidic workup. masterorganicchemistry.com |

| Reaction Type | Carboxylation | A common and useful reaction of Grignard reagents. |

Oxidation and Reduction Pathways and Product Derivatization

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of the halogen substituents and the aromatic ring.

Oxidation Pathways:

Aromatic rings are generally resistant to oxidation except under harsh conditions. The oxidation of halobenzenes typically requires strong oxidizing agents and often leads to a mixture of products or complete degradation of the aromatic ring. Potential oxidation products of this compound could include hydroxylated derivatives (phenols) or quinones, though achieving selective oxidation would be challenging. The presence of electron-withdrawing halogens deactivates the ring towards electrophilic attack, which is often a key step in oxidation mechanisms. libretexts.org

Reduction Pathways:

The reduction of aryl halides, on the other hand, is a more common and synthetically useful transformation. This typically involves the replacement of a halogen atom with a hydrogen atom, a process known as hydrodehalogenation. This can be achieved through various methods, including catalytic hydrogenation, metal-ammonia reductions (Birch reduction), or via transition-metal-catalyzed processes. mdpi.combeilstein-journals.org

For this compound, selective reduction is possible. The carbon-bromine bond is the most susceptible to reduction, followed by the carbon-chlorine bond, and finally the carbon-fluorine bond, which is the strongest. Therefore, by carefully choosing the reducing agent and reaction conditions, it is possible to selectively remove the bromine atom to yield 1-chloro-2-fluorobenzene. More forcing conditions could lead to the removal of both bromine and chlorine, affording 1-fluorobenzene.

Visible-light-driven photocatalytic reduction of aryl halides has emerged as a mild and environmentally friendly method for generating aryl radicals, which can then be hydrogenated. mdpi.com

Kinetic and Thermodynamic Aspects of this compound Transformations

Kinetic Aspects:

The rates of the transformations of this compound are influenced by several factors. In the Buchwald-Hartwig amination , the rate-limiting step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the carbon-halogen bond plays a crucial role, with the C-Br bond being weaker than the C-Cl and C-F bonds, thus leading to a faster rate of oxidative addition at the bromo position. The nature of the phosphine ligand also significantly impacts the reaction kinetics; bulkier, more electron-donating ligands generally accelerate the reaction. researchgate.net

In the case of Grignard reagent formation , the reaction is often subject to an induction period, as the magnesium metal is typically coated with a passivating layer of magnesium oxide. wikipedia.org The reaction rate is dependent on the reactivity of the carbon-halogen bond, following the order C-I > C-Br > C-Cl. The formation of the Grignard reagent from this compound is therefore expected to be faster than from its chlorinated analogue.

The subsequent benzyne formation from the Grignard reagent is an elimination reaction. The rate of this step will depend on the stability of the forming benzyne and the leaving group ability of the fluoride ion, which is generally a poor leaving group but can be expelled in this intramolecular fashion. stackexchange.com

Thermodynamic Aspects:

The Buchwald-Hartwig amination is also generally a thermodynamically favorable process, driven by the formation of the stable C-N bond and the inorganic salt byproduct.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The compound is a valuable building block in the synthesis of pharmaceuticals, where the incorporation of halogen atoms can influence a molecule's biological activity and metabolic stability. fluoromart.comcphi-online.com Its structure is particularly useful for creating fluorinated compounds, which are significant in medicinal chemistry. fluoromart.com

Development of Biologically Active Molecules and Scaffolds

1-Bromo-2-chloro-3-fluorobenzene is utilized as a precursor in the development of various biologically active molecules. fluoromart.com It is a building block for a range of compounds, including those investigated as antiviral, anti-inflammatory, and anticancer agents. fluoromart.com The reactivity of the carbon-bromine bond, for instance, allows for its use in coupling reactions, such as the Suzuki coupling with arylboronic esters. fluoromart.com This reaction creates a new carbon-carbon bond, forming complex biphenyl (B1667301) structures that can serve as the core scaffold for various therapeutic agents. fluoromart.com These resulting biphenyls are known precursors for the synthesis of 6-substituted phenanthridines, a class of compounds with a wide range of biological activities. fluoromart.com

Precursor Synthesis for Novel Drug Candidates

The synthesis of new drug candidates often relies on versatile starting materials that can be chemically modified in multiple ways. This compound serves this purpose as a precursor for potential new drugs. chemimpex.com Its utility is highlighted by its role in creating more complex intermediates. For example, related halogenated anilines are used to produce iodobenzene (B50100) derivatives, which are highly reactive and widely used as pharmaceutical intermediates in drug synthesis. While specific, named drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, its role as a foundational component for building diverse molecular libraries for drug discovery is well-established by chemical suppliers. chemimpex.commatrixscientific.com

Interactive Table: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 883499-24-9 |

| Molecular Formula | C₆H₃BrClF |

| Molecular Weight | 209.45 g/mol |

| Melting Point | 29°C |

| Density | 1.7 g/cm³ |

| Physical Form | White to almost white powder to lump |

Utilization in Agrochemical Production and Design

In the agrochemical sector, this compound is employed as an intermediate in the creation of new crop protection agents. chemimpex.comcphi-online.com The introduction of halogen atoms into the molecular structure of active ingredients can enhance their efficacy and selectivity as pesticides and herbicides. chemimpex.com

Synthesis of Crop Protection Agents and Related Compounds

This compound contributes to the synthesis of a variety of agrochemicals. chemimpex.comcphi-online.com While specific commercial pesticides or herbicides derived directly from this compound are not frequently cited in research literature, the broader class of halogenated benzenes is fundamental to the industry. For instance, related isomers like 1-bromo-3-fluorobenzene (B1666201) are patented as key intermediates for agricultural chemicals. google.com The unique substitution pattern of this compound makes it a candidate for the synthesis of novel active ingredients in the ongoing search for more effective and environmentally benign crop protection solutions.

Contributions to Specialty Polymer and Advanced Material Development

The applications of this compound extend into materials science, where it is used as a precursor for functional materials such as liquid crystals, polymers, and dyes. fluoromart.com

Incorporation into Polymer Matrices for Enhanced Properties

This compound is utilized in the development of specialty polymers and coatings. chemimpex.com The incorporation of this and similar halogenated compounds can enhance the properties of the resulting materials, such as improving thermal stability and chemical resistance. chemimpex.com One documented application in materials synthesis is its reaction with cyclopenta-1,3-diene in the presence of magnesium to produce 1,4-dihydro-1,4-methanonaphthalene, a functional material building block. fluoromart.com This demonstrates its utility in creating rigid, bicyclic structures that can be further elaborated into more complex materials. fluoromart.com

Interactive Table: Reaction Example in Materials Synthesis

| Reactant A | Reactant B | Reagents | Product | Application Area |

|---|---|---|---|---|

| This compound | cyclopenta-1,3-diene | Magnesium, Diethyl Ether | 1,4-dihydro-1,4-methano-naphthalene | Functional Materials |

Formulation of Advanced Coatings with Tailored Characteristics

The development of advanced coatings with specific, high-performance characteristics is a continuous effort in materials science. The incorporation of halogenated compounds into polymer backbones is a well-established strategy to impart desirable properties such as flame retardancy, chemical resistance, and modified surface energy. While direct research citing this compound in specific coating formulations is emerging, its potential can be inferred from the behavior of similar halogenated aromatic monomers in polymer science.

The presence of bromine and chlorine atoms in the this compound molecule suggests its utility as a reactive monomer or an additive in the formulation of flame-retardant polymers for coatings. The synergistic effect of bromine and chlorine is known to be effective in interrupting the combustion cycle in the gas phase. Furthermore, the fluorine atom can enhance the thermal stability and chemical resistance of the resulting polymer, leading to coatings with superior durability.

Research in polymer science has demonstrated the use of bromo-substituted ether-linked polymers for applications such as carbon dioxide capture, where the bromine atoms are available for post-functionalization reactions. This principle can be extended to coating technologies, where this compound could be copolymerized to create a coating surface that can be subsequently modified. This "post-functionalization" approach allows for the tailoring of surface properties, such as hydrophobicity or biocompatibility, after the initial coating application. For instance, the bromine atom could serve as a site for grafting other functional molecules via cross-coupling reactions.

Exploration of Novel Synthetic Pathways and Reagents in Organic Chemistry

The distinct reactivity of the carbon-halogen bonds in this compound makes it a valuable tool for chemists exploring new synthetic methodologies and designing novel reagents. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for sequential and site-selective cross-coupling reactions, a cornerstone of modern organic synthesis for the construction of complex molecules.

A significant area of exploration is the generation of highly reactive intermediates. Ortho-dihalobenzenes are well-known precursors to benzyne (B1209423), a fleeting yet powerful intermediate used in cycloaddition reactions to construct complex polycyclic frameworks. echemi.comstackexchange.comstackexchange.com The arrangement of bromine and chlorine atoms in this compound presents an opportunity to generate a specific chlorofluorobenzyne intermediate. The generation of such an intermediate can be achieved through treatment with a strong base or via a Grignard reagent formation followed by elimination. echemi.comstackexchange.com The subsequent trapping of this reactive species with various dienes or nucleophiles can lead to the efficient synthesis of a diverse array of substituted aromatic compounds that would be challenging to prepare using other methods.

Furthermore, this compound serves as a key building block in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.netnih.gov The bromine atom is typically the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at this position. The remaining chlorine and fluorine atoms can then be targeted for subsequent transformations under different reaction conditions, providing a stepwise approach to building molecular complexity. This controlled, sequential functionalization is highly desirable in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics where precise control over the final molecular architecture is crucial. cphi-online.comscbt.comnih.gov

Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. For 1-Bromo-2-chloro-3-fluorobenzene, ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR are the primary techniques used for structural elucidation.

In the ¹H NMR spectrum, the three protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns due to the influence of the adjacent halogen substituents (bromine, chlorine, and fluorine). The electronegativity and position of each halogen atom would create a unique electronic environment for each proton, leading to a complex splitting pattern.

Similarly, the ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts of these carbons are highly sensitive to the attached halogen. The carbon atoms bonded to bromine, chlorine, and fluorine would show characteristic shifts. For instance, carbon atoms attached to the highly electronegative fluorine atom typically resonate at a lower field.

¹⁹F NMR spectroscopy would provide a single resonance for the fluorine atom, and its coupling with neighboring protons would further confirm the substitution pattern on the aromatic ring.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 7.10 - 7.60 | m | J(H,H), J(H,F) |

| ¹³C | 110 - 140 | m | J(C,F) |

| ¹⁹F | -110 to -120 | m | J(F,H) |

Note: The data in this table is predictive and serves for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components within a mixture.

For this compound (C₆H₃BrClF), the molecular ion peak [M]⁺ in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks. The relative abundances of these isotopic peaks can be calculated and compared with the experimental spectrum to confirm the elemental composition. tcichemicals.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The cleavage of the carbon-halogen bonds would result in fragment ions that are characteristic of the compound's structure.

| Ion | m/z (relative to most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

| [C₆H₃⁷⁹Br³⁵ClF]⁺ | 208 | Molecular Ion |

| [C₆H₃⁸¹Br³⁵ClF]⁺ | 210 | Isotopic Peak |

| [C₆H₃⁷⁹Br³⁷ClF]⁺ | 210 | Isotopic Peak |

| [C₆H₃⁸¹Br³⁷ClF]⁺ | 212 | Isotopic Peak |

| [C₆H₃FCl]⁺ | 129 | Loss of Br |

| [C₆H₃FBr]⁺ | 173 | Loss of Cl |

Note: This table presents a simplified, theoretical fragmentation pattern. The actual mass spectrum may show additional fragments and varying intensities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture. sielc.com It is particularly valuable for assessing the purity of synthesized compounds and for analyzing their presence in complex matrices.

In the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its nonpolar nature, this compound would be well-retained on a C18 column.

The retention time (the time it takes for the analyte to pass through the column) is a characteristic property of the compound under specific chromatographic conditions and is used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. The purity of a sample of this compound can be determined by the relative area of its peak compared to any impurity peaks.

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions |

Note: The conditions in this table are illustrative. Method development and optimization are required for specific applications.

Other Advanced Chromatographic Methods (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the enhanced performance makes it particularly suitable for high-throughput screening and the analysis of complex mixtures containing closely related isomers. The separation of various halogenated benzene isomers, which can be challenging with conventional HPLC, can often be achieved with greater efficiency using UPLC. sielc.com A UPLC method for this compound would offer the advantages of reduced solvent consumption and faster sample turnaround times, which is beneficial in research and quality control environments.

| Parameter | Typical Value/Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV or Mass Spectrometry |

| Analysis Time | Significantly shorter than HPLC |

Note: The conditions in this table are illustrative and highlight the typical differences between HPLC and UPLC for similar applications.

Computational and Theoretical Investigations of 1 Bromo 2 Chloro 3 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules synthesized from 1-bromo-2-chloro-3-fluorobenzene. These studies provide a foundational understanding of the structure-property relationships that govern the performance of these materials in various applications.

Density Functional Theory (DFT) Studies for Molecular Properties

DFT has become a standard method for predicting the molecular structures and properties of organic compounds. In the context of materials derived from this compound, DFT calculations are crucial for optimizing molecular geometries and predicting key electronic parameters. For instance, in the development of novel emitters for organic light-emitting diodes (OLEDs), DFT calculations are employed to understand the fundamental electronic structure of complex polycyclic aromatic compounds synthesized using this compound as a starting material. rsc.orggoogle.com These calculations help in designing molecules with desired electronic properties, such as specific energy levels for efficient charge injection and transport.

One notable application is in the synthesis of chlorinated fluorocycloparaphenylenes (Cl-F[n]CPPs), where this compound is a key precursor. rsc.org DFT calculations on these nanoring structures provide insights into how the incorporation of chlorine and fluorine atoms, originating from the starting material, influences their electronic properties. rsc.org

Molecular Orbital Analysis and Reactivity Descriptors

The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is a critical aspect of computational studies on materials derived from this compound. The energies and spatial distributions of these orbitals determine the electronic and optical properties of the molecules, such as their ability to absorb and emit light, as well as their charge transport characteristics.

In the field of multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters, where this compound is used as a synthetic precursor, the HOMO and LUMO distributions are meticulously analyzed. rsc.orgresearchgate.net These analyses, performed using methods like DFT and Time-Dependent DFT (TD-DFT), reveal how the arrangement of atoms influences the HOMO-LUMO gap and the spatial overlap between these orbitals, which are critical parameters for achieving high quantum efficiency in OLEDs. rsc.orgrsc.org For example, the alternating localization of HOMO and LUMO on different parts of the molecular framework, a feature that can be engineered through specific substitution patterns originating from precursors like this compound, is a key strategy in designing efficient MR-TADF emitters. rsc.org

The following table presents the calculated frontier molecular orbital energies for a series of chlorinated fluorocycloparaphenylenes (Cl-F[n]CPPs) synthesized using this compound.

| Compound | HOMO-1/-2 (eV) | HOMO (eV) | LUMO (eV) | LUMO+1/+2 (eV) |

|---|---|---|---|---|

| Cl-F google.comCPP (3) | -6.755 | -6.007 | -2.709 | -2.051 |

| Cl-F rsc.orgCPP (4) | -6.632 | -6.228 | -2.555 | -2.171 |

| Cl-F weebly.comCPP (5) | -6.592 | -6.346 | -2.455 | -2.212 |

| Cl-F ambeed.comCPP (6) | -6.578 | -6.413 | -2.388 | -2.221 |

| Cl-F google.comCPP (7) | -6.573 | -6.456 | -2.337 | -2.216 |

Frontier molecular orbital energies of Cl-F[n]CPPs (n = 6, 8, 10, 12, 14) calculated at the DFT level. rsc.org

Reaction Mechanism Prediction and Energy Profiling

While specific computational studies on the reaction mechanisms involving this compound are scarce, the principles of computational chemistry are often applied to understand the synthetic pathways leading to the final products. For instance, understanding the regioselectivity of substitution reactions on the benzene (B151609) ring of this compound is crucial for its effective use in synthesis. Computational methods could be employed to model the transition states and reaction energy profiles of various reaction pathways, such as nucleophilic aromatic substitution or cross-coupling reactions, thereby predicting the most likely products and optimizing reaction conditions.

Structure-Reactivity Relationship Modeling and Prediction

The development of quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models is a powerful tool in modern chemistry. Although no specific QSAR/QSPR models for this compound itself were found, its use in the synthesis of pharmaceutically active compounds suggests a potential application for such modeling. google.comacs.org For example, in the development of kinase inhibitors, where this compound was used as a starting material, computational models are often used to correlate the structural features of the final compounds with their biological activity. google.com These models can help in predicting the efficacy of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, including conformational changes. For the relatively rigid structure of this compound, extensive conformational analysis via MD may not be as critical as for larger, more flexible molecules. However, for the complex molecules synthesized from it, MD simulations can be invaluable. For instance, in the context of drug design, understanding the conformational flexibility of a molecule and how it binds to a biological target is crucial. MD simulations can provide insights into the dynamic interactions between a ligand (derived from this compound) and its protein receptor, helping to explain its biological activity and guide the design of more potent analogs.

Future Research Directions and Challenges in 1 Bromo 2 Chloro 3 Fluorobenzene Chemistry

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of specialty chemicals like 1-Bromo-2-chloro-3-fluorobenzene traditionally relies on methods that may not align with modern principles of environmental stewardship. Future research must prioritize the development of sustainable and green synthetic routes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on principles such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. nih.govresearchgate.net

Current synthetic methods for halogenated aromatics often involve multi-step processes, hazardous reagents, and volatile organic solvents. nih.gov For instance, the synthesis of related bromofluorobenzene isomers can be difficult to control, leading to mixtures that are hard to separate and result in low yields of the desired product. google.com A significant challenge lies in designing a high-yield, selective synthesis for this compound that minimizes waste.

Future research should focus on:

Alternative Solvents: Replacing hazardous chlorinated solvents with greener alternatives like water, supercritical CO2, or biodegradable ionic liquids. nih.govmdpi.com While the low solubility of many organic compounds in water presents a challenge, it remains a highly desirable solvent due to its non-toxic and non-flammable nature. mdpi.com

Solvent-Free Reactions: Investigating mechanochemical methods (grinding) or reactions under microwave irradiation without a solvent, which can lead to higher yields, shorter reaction times, and reduced waste. nih.govmdpi.com

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials, moving away from petroleum-based feedstocks. nih.gov

Energy Efficiency: Employing methods like microwave or ultrasound-assisted reactions that can reduce energy consumption compared to conventional heating. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis | Research Challenge |

| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproducts. | Achieving high regioselectivity to avoid isomeric mixtures. google.com |

| Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or supercritical fluids. nih.gov | Overcoming solubility issues of non-polar substrates in polar green solvents. mdpi.com |

| Energy Efficiency | Utilizing microwave or ultrasound assistance to accelerate reactions and reduce energy input. nih.gov | Scaling up these technologies for industrial production. |

| Use of Catalysis | Employing recyclable catalysts to reduce stoichiometric waste. nih.govresearchgate.net | Developing robust catalysts that are not deactivated by the halogen substituents. |

Development of Novel Catalysts for Selective Transformations

The three different halogen atoms on the this compound ring (bromine, chlorine, and fluorine) exhibit distinct reactivities. This difference allows for selective functionalization through reactions like cross-coupling, but only with the right catalyst. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. researchgate.netmdpi.com However, achieving selective activation of one C-X bond (e.g., C-Br) while leaving the others (C-Cl, C-F) intact is a significant challenge.

Future research in catalysis should be directed towards:

Highly Selective Palladium Catalysts: Designing palladium complexes with specific ligands that can differentiate between the C-Br, C-Cl, and C-F bonds. The goal is to enable sequential, site-specific cross-coupling reactions. While palladium catalysts have been shown to activate C-Br, C-Cl, and even C-F bonds, controlling this activation is key. researchgate.net

Non-Palladium Catalysts: Investigating catalysts based on more abundant and less expensive metals like nickel or copper. Nickel catalysts, for example, have shown promise in Suzuki-Miyaura type cross-coupling reactions of other halogenated compounds. researchgate.net

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. nih.govresearchgate.net Palladium supported on materials like hydrotalcite has been studied for Suzuki reactions of brominated substrates. researchgate.net

Catalysts for C-F Bond Activation: While typically the least reactive, the selective activation of the C-F bond is a growing area of interest. Developing catalysts that can cleave this strong bond under mild conditions would open up new synthetic possibilities for creating novel fluorinated compounds. mdpi.commdpi.com

| Catalyst Type | Target Reaction | Key Challenge |

| Palladium-Ligand Systems | Selective C-Br vs. C-Cl cross-coupling | Achieving perfect selectivity to avoid product mixtures. |

| Nickel-Based Catalysts | Cost-effective cross-coupling reactions | Matching the high efficiency and broad substrate scope of palladium systems. researchgate.net |

| Supported Heterogeneous Catalysts | Recyclable catalytic systems for sustainable processes | Preventing metal leaching and maintaining catalytic activity over multiple cycles. researchgate.net |

| Advanced C-F Activation Catalysts | Functionalization at the fluorine position | Overcoming the high bond energy of the C-F bond under mild conditions. mdpi.com |

Exploration of Unique Reactivity Patterns

The specific 1,2,3-substitution pattern of the halogens in this compound creates a unique electronic and steric environment on the aromatic ring. This arrangement is expected to lead to reactivity patterns that differ from other halogenated benzenes. The electron-withdrawing nature of the halogens activates the ring for certain reactions but also directs incoming groups to specific positions.

Future research should aim to:

Map Regioselectivity: Systematically study various electrophilic and nucleophilic aromatic substitution reactions to understand how the interplay between the three different halogens directs incoming reagents.

Investigate Halogen Dance Reactions: Explore the potential for base-induced migration of halogen atoms around the aromatic ring, a phenomenon known as the "halogen dance," which could provide routes to other rare isomers. researchgate.net

Aryne Formation: Investigate the formation of aryne intermediates from this compound. The elimination of two adjacent substituents can generate highly reactive benzynes, which can then be trapped to form complex polycyclic compounds. researchgate.net

Directed Ortho-Metalation (DoM): Study the use of directing groups to achieve selective deprotonation and subsequent functionalization at a specific position on the ring, a powerful tool for building molecular complexity.

Advanced Material Applications and Functionalization

Halogenated aromatic compounds are valuable building blocks in material science. chemimpex.comchemimpex.com They are used to synthesize polymers, resins, and coatings with enhanced properties such as chemical resistance, thermal stability, and flame retardancy. chemimpex.com The unique combination of bromine, chlorine, and fluorine in this compound makes it an attractive precursor for novel functional materials.

Key areas for future research include:

Novel Polymers: Incorporating this compound as a monomer or functionalizing agent in polymerization reactions to create new polymers. These materials could exhibit superior properties for applications in electronics, aerospace, or protective coatings.

Liquid Crystals: Using this compound as an intermediate for the synthesis of liquid crystal molecules, where the specific polarity and geometry imparted by the halogens can influence the mesophase properties. google.com

Organic Electronics: Exploring its use in the synthesis of organic semiconductors or components for organic light-emitting diodes (OLEDs), where the electronic properties of the halogenated ring can be tuned. The automated synthesis of molecular libraries has proven effective in discovering new molecules for organic electronics. illinois.edu

Functional Coatings: Developing methods to graft or functionalize surfaces with molecules derived from this compound to create highly durable, hydrophobic, or chemically resistant coatings.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. beilstein-journals.org For a compound like this compound, where reactions can be hazardous or require precise control, these modern technologies are particularly relevant.

Future directions in this area include:

Flow Synthesis Development: Designing continuous flow reactor systems for the synthesis of this compound. Flow chemistry allows for better control over reaction parameters like temperature and pressure, and can safely handle hazardous intermediates like diazonium salts, which are used in the synthesis of related compounds. beilstein-journals.org

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions. This high-throughput approach can accelerate the discovery of optimal synthetic routes and novel transformations. illinois.edu

In-line Analysis and Control: Integrating analytical techniques (like HPLC or NMR) directly into the flow system to monitor reaction progress in real-time. This allows for precise process control and the rapid identification of optimal conditions, aligning with green chemistry's emphasis on in-process monitoring. nih.gov

Telescoped Synthesis: Developing multi-step syntheses in a continuous flow setup where the product of one reaction is directly fed into the next reactor without isolation of intermediates. This "telescoping" can dramatically improve efficiency and reduce waste.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Bromo-2-chloro-3-fluorobenzene?

- Methodology : The compound is typically synthesized via sequential halogenation of benzene derivatives. For example, bromination using Br₂ in the presence of FeBr₃, followed by chlorination with Cl₂ under UV light, and fluorination via halogen exchange with KF. Reaction optimization often involves controlling temperature (e.g., 40–60°C for bromination) and stoichiometric ratios to minimize dihalogenated by-products .

- Key Data : The CAS registry number (883499-24-9) confirms its identity and synthesis pathways .

Q. What safety protocols are essential for handling this compound?

- Safety Measures :

- PPE : Wear gloves, safety goggles, and a respirator to avoid inhalation or skin contact .

- Storage : Classify as a combustible liquid (storage code 10) and keep in a cool, ventilated area away from ignition sources .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .

Q. How do solubility properties impact experimental design?

- Data-Driven Approach : While direct solubility data for this compound is limited, analogous bromo-chlorobenzenes (e.g., 1-bromo-3-chlorobenzene) show low water solubility (0.0118–0.0442 g/L at 25°C) but high miscibility in organic solvents like DCM or THF . Pre-saturate solvents under controlled agitation to ensure homogeneity in reactions.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and yield?

- Methodology :

- Catalysts : Use Lewis acids (e.g., AlCl₃) to direct halogenation to the meta position, leveraging the steric and electronic effects of existing substituents .

- Temperature Gradients : Lower temperatures (e.g., 0–10°C) during fluorination reduce side reactions, while higher temperatures (60–80°C) accelerate bromination .

- Purity Control : Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively isolates the target compound from dihalogenated impurities .

Q. What advanced analytical techniques validate the compound’s structural integrity?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR spectra confirm substitution patterns (e.g., coupling constants for ortho/meta protons) .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (209.442 g/mol) and isotopic distribution .

- XRD : Single-crystal X-ray diffraction resolves halogen positioning in crystalline forms .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Stability Analysis :

- Thermal Stability : Decomposition occurs above 150°C, forming hazardous HBr and HF gases. Use reflux condensers in high-temperature reactions .

- Light Sensitivity : UV exposure may induce free radical reactions; store in amber glass under inert gas (N₂/Ar) .

- Hydrolytic Degradation : Susceptible to hydrolysis in polar protic solvents (e.g., H₂O/EtOH). Pre-dry solvents with molecular sieves .

Q. What strategies mitigate electronic effects during further functionalization (e.g., cross-coupling)?

- Electronic Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。